1H-Imidazole-2-ethanol, 5-methyl-

Description

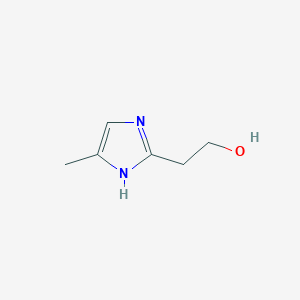

1H-Imidazole-2-ethanol, 5-methyl- is a substituted imidazole derivative featuring a hydroxyl-containing ethanol group at position 2 and a methyl group at position 5 of the imidazole ring. Imidazole derivatives are widely studied for applications in medicinal chemistry, catalysis, and materials science due to their versatile reactivity and hydrogen-bonding capabilities .

Properties

CAS No. |

1520643-48-4 |

|---|---|

Molecular Formula |

C6H10N2O |

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2-(5-methyl-1H-imidazol-2-yl)ethanol |

InChI |

InChI=1S/C6H10N2O/c1-5-4-7-6(8-5)2-3-9/h4,9H,2-3H2,1H3,(H,7,8) |

InChI Key |

YAWMJRXASOZKLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-imidazol-2-yl)ethan-1-ol typically involves the reaction of 5-methylimidazole with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the imidazole nitrogen on the ethylene oxide, resulting in the formation of the ethanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-imidazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are commonly employed

Major Products Formed

Oxidation: Formation of 2-(5-Methyl-1H-imidazol-2-yl)acetaldehyde or 2-(5-Methyl-1H-imidazol-2-yl)acetic acid.

Reduction: Formation of dihydroimidazole derivatives.

Substitution: Formation of various substituted imidazole derivatives depending on the reagents used

Scientific Research Applications

2-(5-Methyl-1H-imidazol-2-yl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. This compound may also modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Table 1: Key Structural Features and Properties of Selected Imidazole Derivatives

Key Observations :

- Polarity: The ethanol group in 1H-Imidazole-2-ethanol, 5-methyl- enhances polarity and solubility in aqueous media compared to nitro- or ester-substituted analogs (e.g., ).

- Biological Interactions: Ethanol-substituted imidazoles (e.g., 5a) exhibit hydrogen-bonding capacity, which is critical for binding to biological targets like heme oxygenase-1 (HO-1) .

Comparison :

- Reduction Strategies: The target compound’s synthesis likely follows NaBH4-mediated reduction of imidazole ketones, a method also used for related ethanol derivatives (e.g., 5a) .

- Chlorination vs. Coupling : Nitro- and chloromethyl-substituted analogs (e.g., ) require harsher reagents (SOCl2), whereas TDAE methodology enables milder aryl coupling .

Critical Analysis of Divergent Data

- Solubility Conflicts: While nitro-substituted imidazoles (e.g., ) exhibit low aqueous solubility, the ethanol group in the target compound likely improves it, as seen in analogous alcohols ().

- Synthetic Yields: Yields for NaBH4 reductions (used for ethanol derivatives) are inconsistently reported, whereas TDAE-mediated syntheses () provide more reproducible results.

Q & A

Q. Advanced Research Focus

- Quantum mechanical calculations : Density Functional Theory (DFT) can model solute-solvent interactions by analyzing charge distribution on the imidazole ring and hydroxyl group .

- QSAR models : Correlate logP values with experimental solubility data from structurally analogous compounds (e.g., 2-Methylimidazole, logP = −0.62) to estimate hydrophilicity .

Practical Note : Solubility in polar solvents is influenced by hydrogen-bonding capacity. For instance, 5-methyl-2-phenyl-1H-imidazole-4-methanol (MW 188.23 g/mol) shows moderate solubility in methanol but poor solubility in ethyl acetate, a trend applicable to related derivatives .

How should researchers design stability studies for 5-methylimidazole derivatives under varying pH and temperature conditions?

Q. Basic Research Focus

- pH-dependent degradation : Imidazole rings are susceptible to protonation at acidic pH (e.g., <4), leading to ring-opening or polymerization. Stability in neutral/basic conditions (pH 7–9) should be prioritized .

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds. For example, imidazole-methanol ligands exhibit stability up to 200°C, but alkylated derivatives may degrade at lower temperatures .

Protocol : Accelerated stability testing (40°C/75% RH for 4 weeks) can simulate long-term storage conditions, with HPLC monitoring of degradation products .

What spectroscopic techniques are most effective for characterizing the tautomeric forms of 5-methylimidazole derivatives?

Q. Advanced Research Focus

- <sup>1</sup>H NMR : Chemical shifts at δ 6.35–8.32 ppm (DMSO-d6) distinguish NH protons in 1H-imidazole tautomers. Integration ratios help quantify tautomeric populations .

- IR spectroscopy : Stretching frequencies near 3150 cm<sup>−1</sup> (N-H) and 1650 cm<sup>−1</sup> (C=N) confirm tautomeric equilibria .

Case Study : For 2-((1H-imidazol-2-yl)methyleneamino)phenol, NMR revealed a single tautomer dominant in solution, attributed to intramolecular hydrogen bonding .

How can researchers mitigate hazards associated with handling 1H-Imidazole-2-ethanol, 5-methyl- derivatives?

Q. Basic Research Focus

- Toxicity screening : While no acute hazards are reported for many imidazole derivatives, structural analogs like 2-Methylimidazole (CAS 693-98-1) show potential carcinogenicity in rodent studies .

- Safety protocols : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid) and avoid skin contact with polar solvents that enhance dermal absorption .

Regulatory Note : Adhere to OSHA and EPA guidelines for waste disposal, particularly for halogenated derivatives (e.g., 2,4-dichlorophenyl analogs) .

What strategies are effective for analyzing intermolecular interactions of 5-methylimidazole derivatives in biological systems?

Q. Advanced Research Focus

- Molecular docking : Simulate binding to cytochrome P450 enzymes using crystal structures (PDB ID: 1TQN) to predict metabolic pathways .

- Fluorescence quenching : Monitor interactions with serum albumin (e.g., BSA) to assess protein-binding affinity, a critical factor in pharmacokinetics .

Data Interpretation : Correlate docking scores (e.g., binding energy < −6 kcal/mol) with in vitro activity to prioritize derivatives for further testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.